![molecular formula C19H22N4O3 B4330819 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Vue d'ensemble
Description
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as ADO, is a purine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ADO is a potent and selective adenosine A1 receptor agonist, which is involved in several physiological processes, including cardiovascular regulation, neurotransmission, and inflammation.
Mécanisme D'action
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's mechanism of action involves its selective activation of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, which reduces the levels of intracellular cyclic AMP (cAMP). This, in turn, leads to the activation of several downstream signaling pathways, including the inhibition of voltage-gated calcium channels, the activation of potassium channels, and the inhibition of neurotransmitter release. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's activation of adenosine A1 receptors also leads to the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production, resulting in its anti-inflammatory effects.
Biochemical and Physiological Effects:
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's biochemical and physiological effects are widespread, with its activation of adenosine A1 receptors leading to several downstream effects. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's inhibition of adenylate cyclase reduces intracellular cAMP levels, leading to the inhibition of neurotransmitter release and the modulation of calcium channels. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's cardioprotective effects are due to its ability to reduce ischemia-reperfusion injury and improve myocardial function.
Avantages Et Limitations Des Expériences En Laboratoire
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's advantages in lab experiments include its selectivity for adenosine A1 receptors, making it a useful tool for studying the downstream effects of adenosine A1 receptor activation. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's potency also makes it useful for studying the effects of adenosine A1 receptor activation at low concentrations. However, 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's limitations include its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's limited stability in solution can make it challenging to maintain its potency over extended periods.
Orientations Futures
For 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione research include its potential as a therapeutic agent in several disease conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further studies are needed to understand the precise mechanisms underlying 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's effects on these disease conditions and to optimize its therapeutic potential. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, which will be essential for its development as a therapeutic agent.
Applications De Recherche Scientifique
7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential as a therapeutic agent in several disease conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione's ability to selectively activate adenosine A1 receptors in the brain has been shown to improve cognitive function and neuroprotection in animal models of Alzheimer's disease and Parkinson's disease. 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function in animal models of myocardial infarction. Additionally, 7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
7-(1-adamantyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-21-15-14(16(24)22(2)18(21)25)23-9-13(26-17(23)20-15)19-6-10-3-11(7-19)5-12(4-10)8-19/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTYWJRTDWZITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Adamantan-1-YL)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-G]purine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



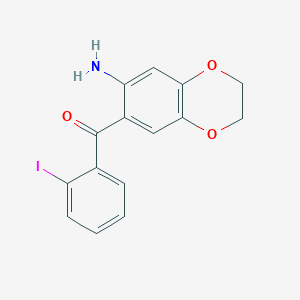
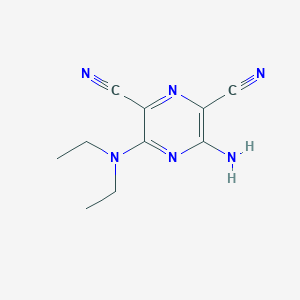

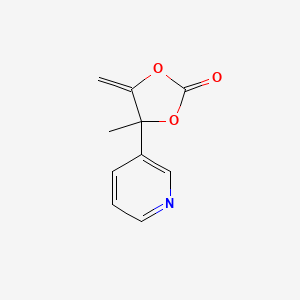
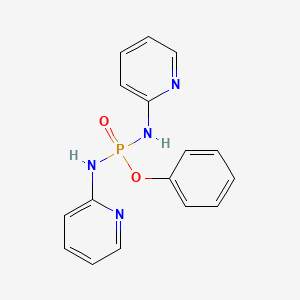
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)
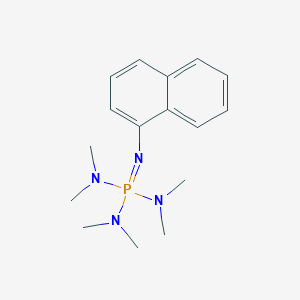


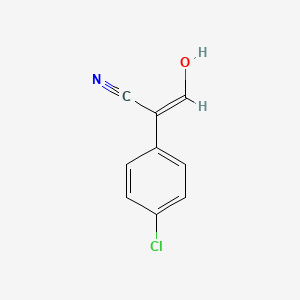
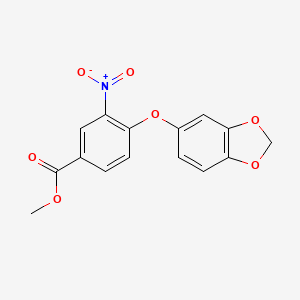
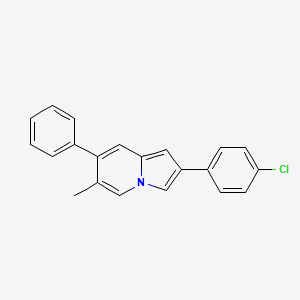
![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)